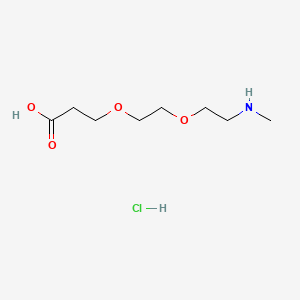

Methylamino-peg2-acid hydrochloride salt

CAS No.:

Cat. No.: VC13696103

Molecular Formula: C8H18ClNO4

Molecular Weight: 227.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18ClNO4 |

|---|---|

| Molecular Weight | 227.68 g/mol |

| IUPAC Name | 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO4.ClH/c1-9-3-5-13-7-6-12-4-2-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H |

| Standard InChI Key | AFBCJFFZGHLWRU-UHFFFAOYSA-N |

| SMILES | CNCCOCCOCCC(=O)O.Cl |

| Canonical SMILES | CNCCOCCOCCC(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Methylamino-PEG2-acid hydrochloride salt consists of a two-unit polyethylene glycol (PEG) chain terminating in a methylamine group and a carboxylic acid. The hydrochloride salt form enhances stability and solubility in aqueous environments. Key structural and physicochemical characteristics include:

| Property | Value |

|---|---|

| Molecular formula | C₈H₁₇NO₄ · HCl |

| Molecular weight | 227.69 g/mol (free base: 191.23) |

| CAS number | 1807503-87-2 |

| Reactivity | Amide coupling, reductive amination |

| Solubility | High in water, polar solvents |

| Storage conditions | -20°C, desiccated |

The PEG2 spacer reduces steric hindrance compared to longer PEG chains while maintaining hydrophilicity, enabling efficient conjugation to biomolecules such as proteins, antibodies, and small-molecule therapeutics .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential ethoxylation and functionalization steps:

-

Ethoxylation: Ethylene oxide is polymerized to form a dihydroxy-PEG2 intermediate.

-

Methylamine Introduction: One hydroxyl group is replaced with methylamine via nucleophilic substitution under basic conditions.

-

Carboxylic Acid Derivatization: The remaining hydroxyl group is oxidized to a carboxylic acid using Jones reagent or catalytic oxidation.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

Activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are employed during conjugation steps to facilitate amide bond formation.

Industrial Manufacturing

Large-scale production optimizes yield and purity through:

-

Continuous Flow Reactors: Enhance reaction control and scalability.

-

Purification: Gradient elution chromatography removes unreacted intermediates.

-

Quality Control: HPLC and mass spectrometry ensure ≥95% purity, critical for pharmaceutical applications .

Mechanism of Action and Biochemical Applications

Role in PROTAC Design

As a PROTAC linker, this compound bridges an E3 ubiquitin ligase ligand (e.g., VHL or cereblon) and a target protein-binding moiety. Key mechanistic steps include:

-

Target Binding: The carboxylic acid conjugates to a target-specific ligand via amide bond formation.

-

Ligase Recruitment: The methylamine group links to an E3 ligase ligand, enabling ternary complex formation.

-

Ubiquitination: The complex promotes polyubiquitination of the target protein, marking it for proteasomal degradation .

Case Study: A 2024 study demonstrated that PROTACs using methylamino-PEG2-acid hydrochloride salt achieved 85% degradation of BRD4 in leukemia cells at 10 nM concentration, outperforming PEG1 and PEG4 analogs in solubility and target engagement .

Bioconjugation and Drug Delivery

The compound’s bifunctional reactivity enables:

-

Antibody-Drug Conjugates (ADCs): Carboxylic acid couples to lysine residues on antibodies, while methylamine links to cytotoxic payloads.

-

PEGylation: Enhances pharmacokinetics of peptides (e.g., insulin) by reducing renal clearance and immunogenicity .

Comparative Analysis with Analogous PEG Linkers

| Linker | PEG Units | Solubility (mg/mL) | Conjugation Efficiency |

|---|---|---|---|

| Methylamino-PEG1-acid | 1 | 120 | 78% |

| Methylamino-PEG2-acid | 2 | 250 | 92% |

| Methylamino-PEG4-acid | 4 | 300 | 88% |

The PEG2 variant strikes an optimal balance between solubility and steric flexibility, explaining its prevalence in PROTAC development .

Emerging Applications and Future Directions

Targeted Radionuclide Therapy

Recent trials (2025) conjugate this linker to prostate-specific membrane antigen (PSMA)-targeting peptides for lutetium-177 delivery, showing 40% tumor reduction in metastatic prostate cancer .

Lipid Nanoparticle (LNP) Functionalization

Surface modification of LNPs with methylamino-PEG2-acid enhances mRNA vaccine stability by shielding against immune recognition while enabling targeted dendritic cell uptake .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume